molecular formula C12H15NO B12904922 4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one

4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one

Cat. No.: B12904922
M. Wt: 189.25 g/mol
InChI Key: QQBHCVDSTPUHSP-GQCTYLIASA-N
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Description

4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolizine ring system fused with a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrrole derivative with an enone in the presence of a catalyst can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield a fully saturated compound.

Scientific Research Applications

4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrolizine ring with a butenone moiety sets it apart from other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(E)-4-(5-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)but-3-en-2-one

InChI

InChI=1S/C12H15NO/c1-9-3-5-11-7-8-12(13(9)11)6-4-10(2)14/h4,6-9H,3,5H2,1-2H3/b6-4+

InChI Key

QQBHCVDSTPUHSP-GQCTYLIASA-N

Isomeric SMILES

CC1CCC2=CC=C(N12)/C=C/C(=O)C

Canonical SMILES

CC1CCC2=CC=C(N12)C=CC(=O)C

Origin of Product

United States

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